3-(4-Fluoro-3-methylphenyl)phenylacetic acid
CAS No.: 1352318-21-8
Cat. No.: VC0036552
Molecular Formula: C15H13FO2
Molecular Weight: 244.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352318-21-8 |
|---|---|
| Molecular Formula | C15H13FO2 |
| Molecular Weight | 244.265 |
| IUPAC Name | 2-[3-(4-fluoro-3-methylphenyl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C15H13FO2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
| Standard InChI Key | RMAXSBLCFRGNIC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F |
Introduction
3-(4-Fluoro-3-methylphenyl)phenylacetic acid is a chemical compound with the molecular formula C15H13FO2 and a molecular weight of 244.26 g/mol . It is also known by its CAS number, 1352318-21-8, and is classified as a phenylacetic acid derivative. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a fluorine atom and a methyl group attached to the phenyl ring.
Synthesis and Applications
While specific synthesis methods for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving aryl halides and carboxylic acid precursors. The presence of fluorine and methyl groups can significantly influence the compound's reactivity and biological activity, making it a candidate for various applications in pharmaceuticals and materials science.
Suppliers and Availability
3-(4-Fluoro-3-methylphenyl)phenylacetic acid is available from chemical suppliers such as Shanghai Yuanye Bio-Technology Co., Ltd., which provides it as a biochemical reagent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume